Cas no 76910-10-6 (ethyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride)

ethyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride 化学的及び物理的性質
名前と識別子
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- ethyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride
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- MDL: MFCD31617613
ethyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y19025-1g |
ethyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride |
76910-10-6 | 97% | 1g |
¥6309.0 | 2023-09-05 | |
abcr | AB548893-1 g |
Ethyl 1-amino-3-cyclopentenecarboxylate hydrochloride; . |
76910-10-6 | 1g |
€854.80 | 2023-04-13 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y19025-250mg |
ethyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride |
76910-10-6 | 97% | 250mg |
¥2539.0 | 2023-09-05 | |
eNovation Chemicals LLC | D697092-0.25g |
Ethyl 1-Amino-3-cyclopentenecarboxylate Hydrochloride |
76910-10-6 | 97% | 0.25g |
$215 | 2024-07-20 | |
eNovation Chemicals LLC | D697092-1g |
Ethyl 1-Amino-3-cyclopentenecarboxylate Hydrochloride |
76910-10-6 | 97% | 1g |
$545 | 2024-07-20 | |
Chemenu | CM385936-1g |
Ethyl 1-Amino-3-cyclopentenecarboxylate Hydrochloride |
76910-10-6 | 95%+ | 1g |
$759 | 2023-03-20 | |
Enamine | EN300-1700037-0.5g |
ethyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride |
76910-10-6 | 95% | 0.5g |
$388.0 | 2023-09-20 | |
abcr | AB548893-1g |
Ethyl 1-amino-3-cyclopentenecarboxylate hydrochloride; . |
76910-10-6 | 1g |
€872.20 | 2025-02-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1564879-1g |
Ethyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride |
76910-10-6 | 98% | 1g |
¥4401.00 | 2024-07-28 | |
Enamine | EN300-1700037-5g |
ethyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride |
76910-10-6 | 95% | 5g |
$1440.0 | 2023-09-20 |
ethyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride 関連文献
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
ethyl 1-aminocyclopent-3-ene-1-carboxylate hydrochlorideに関する追加情報
Comprehensive Overview of Ethyl 1-Aminocyclopent-3-ene-1-carboxylate Hydrochloride (CAS No. 76910-10-6)
Ethyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride (CAS No. 76910-10-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and synthetic chemistry research. This compound, characterized by its unique cyclopentene ring and ester-functionalized amine group, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular structure combines a cyclopentene backbone with an ethyl carboxylate moiety, making it a valuable building block for drug discovery and material science applications.
In recent years, the demand for high-purity intermediates like ethyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride has surged, driven by advancements in small-molecule therapeutics and peptide mimetics. Researchers frequently search for terms such as "CAS 76910-10-6 supplier," "cyclopentene derivatives in drug design," and "amine-protected carboxylates," reflecting its relevance in modern synthetic workflows. The compound's hydrochloride salt form enhances stability and solubility, addressing common challenges in handling reactive intermediates.
The synthesis of ethyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride typically involves Michael addition or cyclization reactions, with optimization focused on yield and enantioselectivity. Its cyclopentene ring offers conformational rigidity, a feature exploited in designing kinase inhibitors and GPCR-targeted compounds. Notably, the compound's carboxylate ester group allows for further functionalization, aligning with trends in prodrug development and bioconjugation strategies.
From an industrial perspective, 76910-10-6 is often discussed alongside green chemistry principles, as researchers explore solvent-free or catalytic routes to minimize waste. Questions like "How to purify ethyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride?" or "Applications of cyclopentene amines in agrochemicals" highlight its cross-disciplinary utility. Analytical methods such as HPLC and NMR are critical for quality control, ensuring compliance with pharmaceutical-grade standards.
In conclusion, ethyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride (CAS No. 76910-10-6) exemplifies the intersection of synthetic innovation and applied research. Its structural features and adaptability position it as a key player in addressing challenges in medicinal chemistry and material engineering, while ongoing studies continue to expand its potential applications.
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